3-Methyl-4-thiocyanatoaniline
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Overview
Description
3-Methyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanatoanilines It is characterized by the presence of a thiocyanate group (-SCN) attached to an aniline ring, which also contains a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-thiocyanatoaniline can be achieved through electrophilic thiocyanation of aniline derivatives. One common method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is typically carried out in methanol, which acts as a solvent, under mild conditions to afford the desired thiocyanatoaniline with good regioselectivity and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and eco-friendly procedures is preferred to minimize environmental impact. For instance, the use of ammonium thiocyanate and ammonium peroxodisulfate in methanol has been reported as an economical and safe method for synthesizing arylthiocyanates .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-thiocyanatoaniline undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl chlorides or other sulfur-containing compounds.
Reduction: Reduction of the thiocyanate group can yield thiols or sulfides.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfoxides, and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted anilines and their derivatives.
Scientific Research Applications
3-Methyl-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-thiocyanatoaniline involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include disruption of cellular processes and inhibition of enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 4-Thiocyanatoaniline
- 2-Methyl-4-thiocyanatoaniline
- 2-Thiocyanato-4-aminoethylbenzene
- 4,4’-Dithiocyanatodiphenylamine
Uniqueness
3-Methyl-4-thiocyanatoaniline is unique due to the presence of both a methyl group and a thiocyanate group on the aniline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
33192-11-9 |
---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
(4-amino-2-methylphenyl) thiocyanate |
InChI |
InChI=1S/C8H8N2S/c1-6-4-7(10)2-3-8(6)11-5-9/h2-4H,10H2,1H3 |
InChI Key |
ZOSAMGBHTDZHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)SC#N |
Origin of Product |
United States |
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